4-Bromo-3,6-dichloropyridazine 4-Bromo-3,6-dichloropyridazine
Brand Name: Vulcanchem
CAS No.: 10344-42-0
VCID: VC21266118
InChI: InChI=1S/C4HBrCl2N2/c5-2-1-3(6)8-9-4(2)7/h1H
SMILES: C1=C(C(=NN=C1Cl)Cl)Br
Molecular Formula: C4HBrCl2N2
Molecular Weight: 227.87 g/mol

4-Bromo-3,6-dichloropyridazine

CAS No.: 10344-42-0

Cat. No.: VC21266118

Molecular Formula: C4HBrCl2N2

Molecular Weight: 227.87 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3,6-dichloropyridazine - 10344-42-0

Specification

CAS No. 10344-42-0
Molecular Formula C4HBrCl2N2
Molecular Weight 227.87 g/mol
IUPAC Name 4-bromo-3,6-dichloropyridazine
Standard InChI InChI=1S/C4HBrCl2N2/c5-2-1-3(6)8-9-4(2)7/h1H
Standard InChI Key XAXKZIUQIROVNV-UHFFFAOYSA-N
SMILES C1=C(C(=NN=C1Cl)Cl)Br
Canonical SMILES C1=C(C(=NN=C1Cl)Cl)Br

Introduction

Basic Information and Chemical Properties

Chemical Identity and Structure

4-Bromo-3,6-dichloropyridazine (CAS No. 10344-42-0) is a halogenated heterocyclic compound with the molecular formula C4HBrCl2N2 and a molecular weight of 227.87 g/mol . The compound features a pyridazine core structure with two adjacent nitrogen atoms in the six-membered ring, with bromine at position 4 and chlorine atoms at positions 3 and 6 . This unique arrangement of halogens creates distinctive reactivity patterns that make this molecule valuable in synthetic chemistry.

Additional identifiers for this compound include:

  • MFCD13193322

  • DTXSID50621789

  • European Community (EC) Number: 978-383-7

Physical and Chemical Properties

4-Bromo-3,6-dichloropyridazine possesses several key physical and chemical properties that influence its behavior in chemical reactions and biological systems. The compound's computed properties are summarized in Table 1.

Table 1: Physicochemical Properties of 4-Bromo-3,6-dichloropyridazine

PropertyValue
Molecular Weight227.87 g/mol
XLogP32.5
Hydrogen Bond Acceptor Count2
Topological Polar Surface Area25.8 Ų
Heavy Atom Count9
Complexity103
Covalently-Bonded Unit Count1

The compound's moderate lipophilicity (XLogP3 = 2.5) suggests a balance between aqueous solubility and membrane permeability, properties important for biological applications . The two hydrogen bond acceptors (the pyridazine nitrogen atoms) allow for potential interactions with biological targets through hydrogen bonding .

Synthesis and Preparation Methods

Reported Synthetic Routes

Several synthetic routes have been reported for the preparation of 4-Bromo-3,6-dichloropyridazine. One established method involves a multi-step process starting from 3-bromomaleic anhydride, as described in research publications . The synthesis typically follows these key steps:

  • Reaction of 3-bromomaleic anhydride (compound 1) with hydrazine hydrochloride to form 4-bromo-1,2-dihydropyridazine-3,6-dione (compound 2)

  • Chlorination of compound 2 using phosphoryl chloride (POCl₃) to yield 4-bromo-3,6-dichloropyridazine (compound 3)

This synthetic approach has been cited in multiple research papers, indicating its reliability and reproducibility in laboratory settings .

Optimization of Synthetic Procedures

Reactivity and Chemical Transformations

Nucleophilic Substitution Reactions

The halogen substituents in 4-Bromo-3,6-dichloropyridazine exhibit differential reactivity toward nucleophilic substitution, with the bromine at position 4 being most susceptible to displacement. This selective reactivity is exemplified by the reaction with 2-aminothiophenol, which preferentially substitutes the bromine atom to yield 3-[(3,6-dichloropyridazin-4-yl)thio]aniline .

Notably, when compared to reactions using 3,4,6-trichloropyridazine, the use of 4-Bromo-3,6-dichloropyridazine resulted in:

  • Reduced reaction time (from 4 hours to 20 minutes)

  • Increased yield (from 70% to 90%)

This enhanced reactivity demonstrates the synthetic utility of the bromine substituent in this system.

Cross-Coupling Reactions

4-Bromo-3,6-dichloropyridazine serves as an excellent substrate for palladium-catalyzed cross-coupling reactions. Suzuki coupling with vinyl boronic esters has been documented with good yields:

Example Suzuki Coupling Procedure:
A reaction mixture containing 4-bromo-3,6-dichloropyridazine (0.227 g, 1.0 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (75.0 mg, 0.1 mmol), and 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (0.171 mL, 1.0 mmol) in dioxane (6 mL) with 2N aqueous K₂CO₃ (1.5 mL, 3.0 mmol) was heated to 50°C for 3 hours. This procedure yielded 3,6-dichloro-4-vinylpyridazine in 82% yield after purification .

This reaction illustrates the compound's utility in carbon-carbon bond-forming reactions, expanding its application in building complex molecular architectures.

Heterocyclization Reactions

The compound serves as a key intermediate in the synthesis of fused heterocyclic systems. Sequential treatment with nucleophiles followed by ring-closing reactions has been demonstrated to produce novel heterocyclic compounds:

  • Reaction with 2-aminothiophenol to form 3-[(3,6-dichloropyridazin-4-yl)thio]aniline

  • Subsequent reaction with secondary amines

  • Heterocyclization in the presence of sodium amide to form 10H-benzo[b]pyridazino[3,4-e] thiazine derivatives

These methodologies expand the structural diversity accessible from this versatile building block.

Applications in Medicinal Chemistry

Synthesis of 15-Lipoxygenase Inhibitors

Research has utilized 4-Bromo-3,6-dichloropyridazine in the synthesis of 10H-benzo[b]pyridazino[3,4-e] thiazines, compounds structurally homologous to pyrimido[4,5-b] benzothiazine, which is a potent 15-lipoxygenase (15-LO) inhibitor . 15-LO has emerged as an attractive therapeutic target, implicated in:

  • Cancer progression

  • Inflammatory disorders

  • Other pathological conditions

The development of novel 15-LO inhibitors represents a promising approach for therapeutic intervention in these disease states.

Antibacterial Properties

Derivatives synthesized from 4-Bromo-3,6-dichloropyridazine have shown promising antibacterial activity. A series of triazolo[3',4':6,1]pyridazino[4,3-e] thiadiazine compounds (designated as 3a-d) were prepared from this starting material and evaluated for their antibacterial properties .

Table 2: Antibacterial Activity of Compounds Derived from 4-Bromo-3,6-dichloropyridazine

Bacterial StrainTypeActivity Level
Bacillus subtilis PTCC 1365Gram-positiveHigh
Staphylococcus aureus PTCC 1074Gram-positiveHigh
Pseudomonas aeruginosa PTCC 1431Gram-negativeLow
Escherichia coli HB101 BA 7601CGram-negativeLow

These compounds demonstrated selective antibacterial activity, being more effective against Gram-positive bacteria than Gram-negative bacteria . This selectivity could be advantageous in developing targeted antibacterial agents with reduced broad-spectrum effects.

Hazard StatementClassificationWarning
H302Acute toxicity, oralHarmful if swallowed
H312Acute toxicity, dermalHarmful in contact with skin
H315Skin corrosion/irritationCauses skin irritation
H319Serious eye damage/eye irritationCauses serious eye irritation
H332Acute toxicity, inhalationHarmful if inhaled
H335Specific target organ toxicity, single exposureMay cause respiratory irritation

These hazard classifications highlight the need for appropriate laboratory safety protocols when working with this compound .

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